REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:7]([C:8](OC)=[O:9])[C:6]([NH2:13])=[CH:5][C:4]=1[O:14][CH2:15][CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1.[CH:24]([O-])([O-])OC.C([O-])(=O)C.[NH4+:33]>CO>[CH3:1][O:2][C:3]1[CH:12]=[C:7]2[C:6](=[CH:5][C:4]=1[O:14][CH2:15][CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1)[N:13]=[CH:24][NH:33][C:8]2=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=C(C(C(=O)OC)=C1)N)OCCCN1CCOCC1
|
Name
|
methyl orthoformate
|
Quantity
|
3.79 g
|
Type
|
reactant
|
Smiles
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C(OC)([O-])[O-]
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a 100-mL volume stainless steel pressure-resistant vessel were placed
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
Then, the concentrate was recrystallized from 100 mL of methanol
|
Type
|
FILTRATION
|
Details
|
The crystalline product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(NC=NC2=CC1OCCCN1CCOCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.97 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |